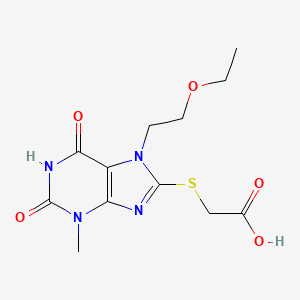

2-((7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of acetic acid, with a complex purine structure attached via a sulfur atom . Purines are a group of organic compounds, which includes substances such as caffeine and DNA nucleotides. The ethoxyethyl group suggests the presence of an ether linkage .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of a purine ring, an ether linkage, and a thioacetic acid group. Unfortunately, without more specific information or a visual representation, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural components. For instance, thioacetic acid is a yellow liquid with a strong thiol-like odor . The presence of an ether linkage might influence its solubility .Scientific Research Applications

Crystallography and Structural Analysis

The esterification reactions involving similar compounds reveal intricate details about their crystal structures, showcasing how specific functional groups' presence, such as ethoxycarbonyl and hydroxy groups, affect the overall molecular conformation and stability through hydrogen-bond networks. These insights are crucial for understanding the physical properties and reactivity of such compounds (Kowiel et al., 2012).

Synthesis Methodologies

Research has detailed the synthesis of various heterobifunctional reagents, including those with polyoxyethylene-based chains, aimed at linking peptides to liposomal constructs for immunization applications. This synthesis approach emphasizes the utility of such compounds in creating bioconjugates for biomedical research, where the spacer arms introduced provide good accessibility and reduced intrinsic immunogenicity, beneficial for synthetic vaccination formulations (Frisch et al., 1996).

Application in Anticancer Research

Compounds structurally related to the queried chemical have been designed and synthesized as olomoucine analogues, showing promising anticancer activity. These studies demonstrate the potential of such molecules in developing new anticancer therapeutics, leveraging their ability to inhibit cell proliferation in human breast cancer cell lines (Hayallah, 2017).

Bioconjugation and Drug Delivery

The creation of heterobifunctional cross-linking agents using similar compounds for conjugating peptides to liposomes indicates their importance in drug delivery research. This area focuses on enhancing the immunogenicity of synthetic peptides by ensuring their effective presentation to the immune system, thereby improving the potential of liposomal constructs as vaccine carriers (Frisch et al., 1996).

properties

IUPAC Name |

2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O5S/c1-3-21-5-4-16-8-9(13-12(16)22-6-7(17)18)15(2)11(20)14-10(8)19/h3-6H2,1-2H3,(H,17,18)(H,14,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAWFJZESNDILR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(N=C1SCC(=O)O)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[7-(2-Ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide](/img/structure/B2640585.png)

![5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2640588.png)

![4-chloro-N'-[(1Z)-(4-{2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide](/img/structure/B2640593.png)

![2-[(3-Bromophenyl)sulfonylamino]-2-phenylacetic acid](/img/structure/B2640594.png)

![4-Bromo-1-[[1-(2-phenylethylsulfonyl)azetidin-3-yl]methyl]pyrazole](/img/structure/B2640596.png)

![naphthalen-2-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2640597.png)

![2-[(4-methylbenzyl)thio]-5-(4-pyridinyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2640601.png)

![1-[1-(2,5-Dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2640607.png)